molecular formula C11H13BrN2O6 B1681958 Sorivudine CAS No. 77181-69-2

Sorivudine

Cat. No. B1681958
CAS RN: 77181-69-2
M. Wt: 349.13 g/mol
InChI Key: GCQYYIHYQMVWLT-HQNLTJAPSA-N
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Description

Sorivudine is a nucleoside analogue antiviral drug, marketed under trade names such as Usevir and Brovavir . It is used for the treatment of varicella zoster virus infections .


Molecular Structure Analysis

Sorivudine has a molecular formula of C11H13BrN2O6 and a molar mass of 349.137 g/mol . The structure of Sorivudine includes a pyrimidine base attached to a ribosyl or deoxyribosyl moiety .


Chemical Reactions Analysis

Sorivudine interacts strongly and in some cases lethally with fluorouracil (5-FU), its prodrugs, and related substances . This interaction is based on the metabolite bromovinyluracil (BVU), which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) necessary for inactivating 5-FU .


Physical And Chemical Properties Analysis

Sorivudine is a small molecule with an average weight of 349.137 and a monoisotopic weight of 347.995699 . Its chemical formula is C11H13BrN2O6 .

Scientific Research Applications

Varicella-Zoster Virus Infection Treatment

Sorivudine, a nucleoside analog, shows promise in the treatment of varicella-zoster virus (VZV) infections. Controlled studies suggest that sorivudine therapy may be superior to acyclovir for treating localized zoster in individuals with HIV infection and in adults with chickenpox. The drug exhibits enhanced in vitro activity and oral bioavailability, leading to accelerated cutaneous healing and once-daily administration at lower concentrations compared to acyclovir (Whitley, 1995).

Impact on Dihydropyrimidine Dehydrogenase Activity

Sorivudine has been found to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of certain drugs like 5-fluorouracil (5-FU). This inhibition leads to toxic levels of 5-FU in the plasma, which has resulted in patient fatalities. This interaction underlines the critical importance of DPD in the clinical pharmacology of 5-FU and similar drugs (Diasio, 1998).

Role of Intestinal Microflora in Metabolism

Research indicates that intestinal anaerobic bacteria play a significant role in metabolizing sorivudine. These bacteria hydrolyze sorivudine, producing a high blood concentration of its metabolite, which then increases the level and toxicity of 5-fluorouracil. This finding highlights the importance of understanding drug interactions and metabolism in the human body (Nakayama et al., 1997).

Comparative Studies with Other Antivirals

Sorivudine has been compared with acyclovir in the treatment of acute localized herpes zoster in HIV-infected adults. Results from these studies indicate that sorivudine shortens the median period of new vesicle formation and is effective regardless of the duration of rash before treatment. It has also been noted for fewer occurrences of zoster recurrences and new episodes compared to acyclovir (Bodsworth et al., 1997).

Safety And Hazards

Sorivudine should not be used in combination with anticancer drugs such as 5-fluorouracil (5-FU) because its metabolite bromovinyluracil (BVU) inhibits the degradation of 5-FU, resulting in its accumulation in the blood and marked enhancement of the toxicity of 5-FU .

Future Directions

Research suggests that the gut microbiota plays a significant role in the metabolism of drugs like Sorivudine . The main mechanisms include the direct metabolism of drugs by gut microbiota activity, modulation of relevant gene expression, and competitive inhibition using their metabolites . Future investigations are expected to focus on these areas .

properties

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQYYIHYQMVWLT-HQNLTJAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorivudine

CAS RN

77181-69-2
Record name Sorivudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77181-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorivudine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SORIVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
RB Diasio - British journal of clinical pharmacology, 1998 - Wiley Online Library
… This study demonstrated that after a single dose of sorivudine, DPD was … both sorivudine and BVU were no longer present [7]. These results suggest that patients receiving sorivudine …
Number of citations: 128 bpspubs.onlinelibrary.wiley.com
H Okuda, T Nishiyama, K Ogura, S Nagayama… - Drug metabolism and …, 1997 - ASPET
Rats were orally co-administered sorivudine (SRV: 1-β-d-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil), a new oral antiviral drug for herpes zoster, with the oral anticancer drug tegafur (…
Number of citations: 135 dmd.aspetjournals.org
RJ Whitley - Neurology, 1995 - AAN Enterprises
… This review will briefly summarize peer-reviewed and published data on sorivudine and its … the binding affinity of sorivudine to viralinduced enzymes. Sorivudine has a high affinity for …
Number of citations: 26 n.neurology.org
H Okuda, K Ogura, A Kato, H Takubo… - Journal of Pharmacology …, 1998 - ASPET
A toxicokinetic study was performed using rats to investigate the possible mechanism of 18 acute deaths in Japanese patients with cancer and herpes zoster by interactions of the new …
Number of citations: 180 jpet.aspetjournals.org
J Yan, SK Tyring, MM McCrary, PC Lee… - Clinical …, 1997 - Wiley Online Library
… of sorivudine in patients with herpes zoster and to correlate restoration of DPD activity and … elimination of sorivudine and its metabolite BW from the circulation. Methods: Sorivudine was …
Number of citations: 31 ascpt.onlinelibrary.wiley.com
T WATABE, T NISHIYAMA, K OGURA - Drug Metabolism and …, 2000 - jstage.jst.go.jp
In 1993, eighteen acute deaths occurred in Japanese patients who received a clinical dose of the new oral antiviral drug, sorivudine (SRV: 1-β-D-arabinofuranosyl-(< I> E)-5-(2-…
Number of citations: 1 www.jstage.jst.go.jp
H Nakayama, T Kinouchi, K Kataoka, S Akimoto… - …, 1997 - europepmc.org
… had high activity to convert sorivudine to BVU. To elucidate … sorivudine to rats treated with several antibiotics and measured the BVU concentration in the serum of rats. When sorivudine …
Number of citations: 129 europepmc.org
K Ogura, T Nishiyama, H Takubo, A Kato, H Okuda… - Cancer letters, 1998 - Elsevier
An enzymatic study was performed to clarify the mechanism of 18 acute deaths in patients who had received the new oral antiviral drug, sorivudine (SRV), during anticancer …
Number of citations: 45 www.sciencedirect.com
MR Wallace, CJ Chamberlin, MH Sawyer… - Journal of Infectious …, 1996 - academic.oup.com
… Several current trials are assessing acyclovir and sorivudine … To determine the potential role of sorivudine in the therapy of … efficacy of two doses of sorivudine to determine how long …
Number of citations: 28 academic.oup.com
RJ Whitley - Antiviral Chemotherapy 4: New Directions for Clinical …, 1996 - Springer
… Sorivudine has undergone field trial evaluation for the treatment of zoster in Japanese volunteers … This review will briefly summarize published data on sorivudine and its potential as a …
Number of citations: 9 link.springer.com

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